molecular formula C19H19ClN6OS B291996 N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine

N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine

Cat. No. B291996
M. Wt: 414.9 g/mol
InChI Key: BQZVJFIMKSNNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine, also known as Compound X, is a novel chemical compound that has attracted significant attention from the scientific community due to its potential application in various fields of research.

Mechanism of Action

The mechanism of action of N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. Additionally, it has been shown to have neuroprotective effects and may improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X is that it can be synthesized relatively easily and in large quantities. Additionally, it has been shown to have potent anti-cancer and neuroprotective properties. However, one limitation of N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in different applications.

Future Directions

There are several future directions for research on N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X for different applications. Finally, there is potential for the development of derivatives of N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X that may have improved properties and efficacy.

Synthesis Methods

N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis process starts with the reaction of 2-chloro-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine with allyl mercaptan to obtain 2-allylthio-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine. This compound is then reacted with 4-chloroaniline to obtain N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X.

Scientific Research Applications

N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine X has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C19H19ClN6OS

Molecular Weight

414.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-morpholin-4-yl-2-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidin-4-amine

InChI

InChI=1S/C19H19ClN6OS/c1-2-11-28-19-24-16(22-14-5-3-13(20)4-6-14)15-12-21-18(23-17(15)25-19)26-7-9-27-10-8-26/h2-6,12H,1,7-11H2,(H,21,22,23,24,25)

InChI Key

BQZVJFIMKSNNFJ-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=NC(=NC=C2C(=N1)NC3=CC=C(C=C3)Cl)N4CCOCC4

Canonical SMILES

C=CCSC1=NC2=NC(=NC=C2C(=N1)NC3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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